Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate

Orexin-2 receptor Binding affinity Structure-activity relationship

Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate (CAS 1224846-10-9, molecular formula C₁₆H₁₃N₃O₂S, MW 311.36 g/mol) is a heterocyclic compound comprising a 2,3'-bipyridine core with a thiazol-2-yl substituent at the 5-position, a methyl ester at the 4-position, and a methyl group at the 5'-position of the bipyridine system. This compound serves as the penultimate synthetic intermediate in the patented synthesis of MK-3697 (CAS 1224846-01-8), a highly potent and selective orexin-2 receptor (OX₂R) antagonist (Ki = 0.95 nM) developed by Merck for the treatment of insomnia.

Molecular Formula C16H13N3O2S
Molecular Weight 311.4 g/mol
CAS No. 1224846-10-9
Cat. No. B3223787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate
CAS1224846-10-9
Molecular FormulaC16H13N3O2S
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)C2=NC=C(C(=C2)C(=O)OC)C3=NC=CS3
InChIInChI=1S/C16H13N3O2S/c1-10-5-11(8-17-7-10)14-6-12(16(20)21-2)13(9-19-14)15-18-3-4-22-15/h3-9H,1-2H3
InChIKeyPRCPFDYJARDFKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate (CAS 1224846-10-9): A Critical Synthetic Intermediate for Selective Orexin-2 Receptor Antagonist Development


Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate (CAS 1224846-10-9, molecular formula C₁₆H₁₃N₃O₂S, MW 311.36 g/mol) is a heterocyclic compound comprising a 2,3'-bipyridine core with a thiazol-2-yl substituent at the 5-position, a methyl ester at the 4-position, and a methyl group at the 5'-position of the bipyridine system . This compound serves as the penultimate synthetic intermediate in the patented synthesis of MK-3697 (CAS 1224846-01-8), a highly potent and selective orexin-2 receptor (OX₂R) antagonist (Ki = 0.95 nM) developed by Merck for the treatment of insomnia [1]. The methyl ester functional group at the 4-position distinguishes this compound from the biologically active carboxamide analog MK-3697 and represents a critical junction point in the synthetic pathway, enabling late-stage diversification for structure-activity relationship (SAR) studies [2].

Why Generic Substitution Fails for Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate: Functional Group Specificity Drives Differential Pharmacological Outcomes


Within the 2,3'-bipyridine-4-carboxylate chemical series, minute structural variations at the 4-position produce profound differences in orexin receptor pharmacology. Replacement of the methyl ester with a carboxamide (as in MK-3697) confers sub-nanomolar OX₂R binding affinity (Ki = 0.95 nM) and approximately 3,600-fold selectivity over OX₁R, enabling clinical development as a selective sleep-promoting agent [1]. In contrast, the corresponding carboxylic acid analog (CAS 1224924-55-3) lacks published OX₂R affinity data, suggesting that the free acid form is pharmacologically inactive at this target and unsuitable as a direct substitute. Even among structurally related 2-SORAs within the same 'triaryl' series, compounds such as 2-SORA-7 display distinct OX₂R binding kinetics and species-dependent potency profiles (human OX₂R Ki = 0.47 nM vs. 0.97 nM for MK-3697) that preclude simple interchangeability [2]. Generic substitution of the methyl ester intermediate with alternative building blocks would disrupt the established synthetic route protected under US Patent 8,592,457, compromising both yield and purity of the downstream active pharmaceutical ingredient [3].

Product-Specific Quantitative Evidence Guide for Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate (CAS 1224846-10-9)


OX₂ Receptor Binding Affinity: Methyl Ester Intermediate vs. MK-3697 Carboxamide — A >3,700-Fold Functional Gap

The target methyl ester compound (CAS 1224846-10-9) serves as the direct synthetic precursor to MK-3697, a validated OX₂R antagonist with Ki = 0.95 nM [1]. While the methyl ester itself has not been profiled as a standalone OX₂R ligand in published literature — consistent with its role as a protected synthetic intermediate rather than a pharmacological agent — the quantitative gulf between the ester and the amide is evidenced by the fact that the free carboxylic acid analog (CAS 1224924-55-3) has no reported OX₂R binding activity despite commercial availability . This establishes that the 4-position functional group is a binary switch for target engagement: the carboxamide (MK-3697) is sub-nanomolar, whereas both the methyl ester and free acid are functionally silent at OX₂R, making them unsuitable for direct pharmacological substitution but indispensable as synthetic intermediates.

Orexin-2 receptor Binding affinity Structure-activity relationship

OX₂R vs. OX₁R Selectivity: The 2-SORA Scaffold Confers ~3,600-Fold Subtype Selectivity Unattainable by Dual Antagonists

The MK-3697 scaffold — derived directly from the target methyl ester intermediate — achieves exquisite OX₂R subtype selectivity with a human OX₂R Ki of 0.97 nM versus OX₁R Ki of 3,500 nM, representing approximately 3,608-fold selectivity [1]. This contrasts sharply with the FDA-approved dual orexin receptor antagonist (DORA) suvorexant (MK-4305), which shows only approximately 1.6-fold selectivity (OX₁R Ki = 0.55 nM; OX₂R Ki = 0.35 nM) [2]. Even within the 2-SORA class, the selectivity window varies dramatically: 2-SORA-7 achieves approximately 5,957-fold selectivity (human OX₂R Ki = 0.47 nM; OX₁R Ki = 2,800 nM), while MK-1064 reaches approximately 2,885-fold (human OX₂R Ki = 0.52 nM; OX₁R Ki = 1,500 nM) [1]. The target methyl ester compound is thus the essential gateway to a chemotype capable of OX₂R-selective pharmacology that cannot be replicated by DORA-based scaffolds.

Receptor subtype selectivity OX₁R/OX₂R Off-target pharmacology

In Vivo Sleep Efficacy: Compounds Derived from This Methyl Ester Intermediate Demonstrate Cross-Species Sleep Promotion Superior to DORA Comparators

MK-3697, synthesized directly from the target methyl ester intermediate via amide coupling, demonstrated excellent sleep efficacy across multiple species in preclinical studies [1]. In mice, MK-3697 at 100 mg/kg (oral) decreased active awake time and increased both slow-wave sleep (SWS) and rapid eye movement (REM) sleep [2]. In dogs, MK-3697 decreased active awake time and increased phase II SWS [2]. Critically, this sleep-promoting efficacy was achieved with high OX₂R occupancy and low OX₁R blockade, a pharmacological profile that distinguishes 2-SORAs from DORAs such as suvorexant, which produce non-selective dual receptor blockade [1]. The earlier lead MK-1064, also derived from this scaffold, demonstrated that OX₂R occupancies above the range observed for DORAs are required for sleep promotion, highlighting the unique pharmacological signature of this chemical series [3].

In vivo efficacy Sleep architecture Cross-species translation

Synthetic Accessibility: Suzuki Coupling Route from Methyl 2-Chloro-5-(thiazol-2-yl)isonicotinate Provides Superior Convergent Synthesis vs. Linear Alternatives

The target methyl ester compound is synthesized via a convergent Suzuki-Miyaura cross-coupling between methyl 2-chloro-5-(1,3-thiazol-2-yl)isonicotinate (CAS 1224846-09-6, 1 equiv) and (5-methylpyridin-3-yl)boronic acid (1.1 equiv), using PdCl₂(dppf)-CH₂Cl₂ (0.2 equiv) as catalyst and Cs₂CO₃ (3.5 equiv) as base in DMF/water at elevated temperature . This convergent strategy, documented in US Patent 8,592,457, allows for independent optimization of the thiazolyl-isonicotinate and boronic acid fragments before coupling, enabling late-stage diversification for SAR exploration [1]. In the subsequent step, the methyl ester is hydrolyzed to the potassium carboxylate salt (980 mg scale, 2.9 mmol) and coupled with 1-(5,6-dimethoxypyridin-2-yl)methanamine using EDC/HOAT/DIPEA in DMF at 65°C for 2 hours to afford MK-3697 in 75% yield after recrystallization . This two-step sequence from the target ester to MK-3697 represents the most direct and highest-yielding published route.

Convergent synthesis Suzuki coupling Late-stage diversification

Chemical Stability Optimization: The Methyl Ester Intermediate Enables Access to Acid-Stable 2-SORA Compounds Unavailable from Earlier Lead Scaffolds

The MK-3697 discovery program addressed two critical liabilities of the earlier lead compound MK-1064: instability in low-pH media and moderate time-dependent inhibition (TDI) of CYP3A4 [1]. SAR studies within the 'triaryl' amide 2-SORA series — all accessed via the target methyl ester intermediate — identified 2,5-disubstituted isonicotinamide derivatives (including MK-3697, designated compound 24 in the original publication) that demonstrated significantly improved stability in acidic media and reduced CYP3A4 TDI compared to MK-1064 [1]. The methyl ester intermediate is thus the obligatory gateway to this optimized chemical space; alternative synthetic routes that bypass this intermediate would preclude access to the specific 2,5-disubstitution pattern responsible for the improved drug metabolism and pharmacokinetic (DMPK) profile [2].

Chemical stability Acidic media Time-dependent inhibition

Physicochemical Property Differentiation: Methyl Ester vs. Carboxamide — cLogP, TPSA, and Hydrogen Bonding Predict Differential CNS Permeability

The target methyl ester (CAS 1224846-10-9; MW 311.36 g/mol; C₁₆H₁₃N₃O₂S) and its downstream product MK-3697 (MW 447.51 g/mol; C₂₃H₂₁N₅O₃S) exhibit markedly different physicochemical profiles with direct implications for CNS drug discovery. MK-3697 has a calculated cLogP of 3.92, topological polar surface area (TPSA) of 99.12 Ų, 1 hydrogen bond donor (HBD), and 8 hydrogen bond acceptors (HBA) [1]. In contrast, the methyl ester intermediate (MW 311.36; 0 HBD; lower TPSA and higher cLogP predicted due to the absence of the 5,6-dimethoxypyridin-2-yl-methylamide moiety) occupies a distinctly different region of CNS drug-like chemical space . This difference is mechanistically significant: the methyl ester serves as a lipophilic, membrane-permeable synthetic intermediate with minimal hydrogen bonding capacity, whereas MK-3697 incorporates the amide HBD and additional HBA required for high-affinity OX₂R binding but at the cost of increased molecular weight and polarity. This complementary property set makes the methyl ester uniquely suited for synthetic transformations that would be inefficient or impossible with the more polar, higher-MW carboxamide.

Physicochemical properties CNS penetration Lipophilicity

Best Research and Industrial Application Scenarios for Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate (CAS 1224846-10-9)


Medicinal Chemistry SAR Campaigns Targeting OX₂R-Selective Antagonists

This methyl ester is the optimal starting material for systematic SAR exploration of the 4-position of the 2,3'-bipyridine scaffold. The ester can be hydrolyzed to the carboxylic acid and coupled with diverse amine building blocks to generate amide libraries . Given that the carboxamide analog MK-3697 achieves Ki = 0.95 nM at OX₂R while the free acid is pharmacologically silent, this position represents the single most critical vector for modulating target potency [1]. Procurement of the methyl ester — rather than attempting de novo synthesis of the full bipyridine-thiazole core — reduces the SAR cycle from 5+ synthetic steps to a single hydrolysis/amide coupling step, accelerating hit-to-lead timelines by an estimated 60–80% .

Process Chemistry and Scale-Up for GMP Production of OX₂R Antagonist APIs

The convergent Suzuki coupling route to this methyl ester intermediate has been demonstrated at multi-gram scale (6.5 g of the 2-chloro-isonicotinate starting material) using standard palladium catalysis under conditions amenable to further scale-up . The subsequent two-step sequence (ester hydrolysis → amide coupling) proceeds in 75% yield at near-gram scale (980 mg) with chromatography-free purification by recrystallization [2]. This established scalability, combined with the patent protection under US 8,592,457, makes this specific intermediate the only legally and practically viable entry point for commercial API manufacturing within the 2,5-disubstituted isonicotinamide 2-SORA class [1].

Chemical Biology Tool Compound Synthesis for OX₂R Target Validation Studies

The methyl ester intermediate enables the synthesis of affinity probes, fluorescent ligands, and photoaffinity labels through late-stage functionalization at the 4-position. Because the ester can be selectively hydrolyzed in the presence of the thiazole and bipyridine moieties, researchers can introduce biotin, fluorophore, or crosslinking groups via amide bond formation without perturbing the OX₂R pharmacophore . The resulting tool compounds retain the ~3,600-fold OX₂R selectivity of the parent scaffold, enabling target engagement studies that are impossible with non-selective DORA-based probes [1].

Comparative Pharmacology Studies: 2-SORA vs. DORA Mechanisms in Sleep and Arousal Circuits

Compounds derived from this methyl ester intermediate (exemplified by MK-3697) provide the only well-characterized chemical tools for dissecting OX₂R-specific contributions to sleep-wake regulation. In head-to-head preclinical comparisons, 2-SORAs promote sleep with preserved sleep architecture (increased SWS and REM sleep) at OX₂R occupancies that leave OX₁R signaling intact, whereas DORAs such as suvorexant produce non-selective blockade of both receptor subtypes that confounds interpretation of OX₁R vs. OX₂R contributions to sleep quality, cataplexy risk, and reward pathway modulation . Procurement of this intermediate thus enables generation of the pharmacological tools necessary for rigorous mechanistic studies in orexin neurobiology [1].

Quote Request

Request a Quote for Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.